molecular formula C26H31N3O4 B11193861 N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide

Cat. No.: B11193861
M. Wt: 449.5 g/mol
InChI Key: PTBCTVVKUYENGB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the Quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the decahydroquinoxaline core.

    Functionalization: Introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide: can be compared with similar compounds such as:

    N-(2,4-dimethylphenyl)formamide: Similar in structure but with different functional groups, leading to distinct chemical properties.

    N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide: Shares some structural similarities but differs in the substitution pattern and functional groups.

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H31N3O4/c1-16-12-13-18(14-17(16)2)27-24(30)15-22-25(31)28-20-9-5-6-10-21(20)29(22)26(32)19-8-4-7-11-23(19)33-3/h4,7-8,11-14,20-22H,5-6,9-10,15H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

PTBCTVVKUYENGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CC=C4OC)C

Origin of Product

United States

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